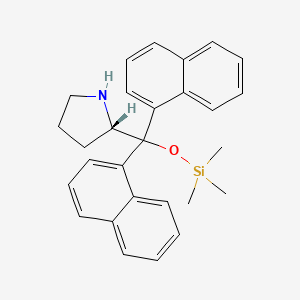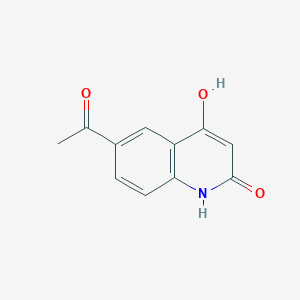
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclopropanation reactions using flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced catalysts and optimized reaction conditions ensures the consistent production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The cyclopropane ring’s rigidity and the compound’s stereochemistry play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing amino acids, such as:
1-aminocyclopropanecarboxylic acid (ACC): Known for its role as a plant hormone precursor.
Cyclopropylphosphonates: Used in the synthesis of enzyme inhibitors and antibiotics.
The uniqueness of this compound lies in its specific stereochemistry and the presence of an ethyl ester group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8+/m1/s1 |
InChI-Schlüssel |
CHAJAQRVAZTEPG-SVRRBLITSA-N |
Isomerische SMILES |
CC[C@@H]1C[C@]1(C(=O)OCC)N |
Kanonische SMILES |
CCC1CC1(C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)

![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)





